molecular formula C15H12F2O2 B7960003 Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate

Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate

Cat. No.: B7960003
M. Wt: 262.25 g/mol
InChI Key: RTQCILKFCKWCKM-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate: is a fluorinated aromatic ester compound. It is characterized by the presence of two fluorine atoms and a methyl group on the benzene ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic reactions, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may involve nucleophiles like ammonia (NH3).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Halogenated derivatives, nitro derivatives

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used as a fluorescent probe or a building block for bioconjugation studies. Its fluorescence properties can help in imaging and tracking biological processes.

Medicine: The compound's derivatives are explored for their potential therapeutic effects. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties can improve the performance of various industrial products, such as coatings and adhesives.

Mechanism of Action

The mechanism by which Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is structurally similar but contains a different substituent on the benzene ring.

  • Ethyl 3-[(3-fluoro-4-methylphenyl)methyl]amino propanoate: Another fluorinated ester with a different functional group.

Uniqueness: Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate stands out due to its specific arrangement of fluorine atoms and methyl group, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c1-9-7-10(4-6-13(9)16)12-5-3-11(8-14(12)17)15(18)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQCILKFCKWCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)OC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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